molecular formula C16H16F4N2O B2913905 N-(1-Cyano-3-methylcyclohexyl)-3-fluoro-4-(trifluoromethyl)benzamide CAS No. 2418675-18-8

N-(1-Cyano-3-methylcyclohexyl)-3-fluoro-4-(trifluoromethyl)benzamide

Katalognummer B2913905
CAS-Nummer: 2418675-18-8
Molekulargewicht: 328.311
InChI-Schlüssel: DIDWWQAHTUXQKE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-Cyano-3-methylcyclohexyl)-3-fluoro-4-(trifluoromethyl)benzamide, commonly known as CTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTB is a selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is involved in pain sensation and inflammation.

Wirkmechanismus

N-(1-Cyano-3-methylcyclohexyl)-3-fluoro-4-(trifluoromethyl)benzamide is a non-selective cation channel that is activated by various stimuli, including heat, protons, and capsaicin. Activation of N-(1-Cyano-3-methylcyclohexyl)-3-fluoro-4-(trifluoromethyl)benzamide leads to the influx of calcium ions into the cell, which triggers pain sensation and inflammation. CTB binds to the vanilloid binding site of N-(1-Cyano-3-methylcyclohexyl)-3-fluoro-4-(trifluoromethyl)benzamide and prevents its activation by the aforementioned stimuli, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
CTB has been shown to reduce pain and inflammation in animal models of various diseases, including arthritis, neuropathic pain, and inflammatory bowel disease. CTB has also been found to inhibit cancer cell growth and induce apoptosis in vitro and in vivo. Additionally, CTB has been shown to have a neuroprotective effect in animal models of Parkinson's disease.

Vorteile Und Einschränkungen Für Laborexperimente

CTB is a potent and selective N-(1-Cyano-3-methylcyclohexyl)-3-fluoro-4-(trifluoromethyl)benzamide antagonist that has been extensively studied in preclinical models. However, its use in human clinical trials is limited due to its poor solubility and bioavailability. Additionally, CTB has been found to have off-target effects on other ion channels, which may limit its therapeutic potential.

Zukünftige Richtungen

Future research on CTB should focus on improving its solubility and bioavailability to facilitate its use in human clinical trials. Additionally, further studies are needed to elucidate the potential off-target effects of CTB on other ion channels and to identify any potential drug-drug interactions. Finally, more research is needed to explore the potential therapeutic applications of CTB in cancer therapy and neuroprotection.

Synthesemethoden

The synthesis of CTB involves the reaction of 3-fluoro-4-(trifluoromethyl)benzoic acid with 1-cyano-3-methylcyclohexane in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with trifluoroacetic acid to obtain CTB in high yield and purity.

Wissenschaftliche Forschungsanwendungen

CTB has been studied extensively for its potential therapeutic applications in pain management, inflammation, and cancer. As a N-(1-Cyano-3-methylcyclohexyl)-3-fluoro-4-(trifluoromethyl)benzamide antagonist, CTB has been shown to reduce pain and inflammation in animal models of various diseases, including arthritis, neuropathic pain, and inflammatory bowel disease. CTB has also been found to inhibit cancer cell growth and induce apoptosis in vitro and in vivo, making it a promising candidate for cancer therapy.

Eigenschaften

IUPAC Name

N-(1-cyano-3-methylcyclohexyl)-3-fluoro-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F4N2O/c1-10-3-2-6-15(8-10,9-21)22-14(23)11-4-5-12(13(17)7-11)16(18,19)20/h4-5,7,10H,2-3,6,8H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIDWWQAHTUXQKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)(C#N)NC(=O)C2=CC(=C(C=C2)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F4N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Cyano-3-methylcyclohexyl)-3-fluoro-4-(trifluoromethyl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.